molecular formula C8H10S B1200211 Methyl p-tolyl sulfide CAS No. 623-13-2

Methyl p-tolyl sulfide

Cat. No.: B1200211
CAS No.: 623-13-2
M. Wt: 138.23 g/mol
InChI Key: VHILIAIEEYLJNA-UHFFFAOYSA-N
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Description

Methyl p-tolyl sulfide, also known as 4-(methylthio)toluene, is an organic compound with the molecular formula C8H10S. It is a colorless to light yellow liquid with a distinctive sulfurous odor. This compound is part of the aryl sulfide family, where a sulfur atom is bonded to an aromatic ring. This compound is used in various chemical processes and has applications in both research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl p-tolyl sulfide can be synthesized through several methods. One common method involves the reaction of p-tolyl magnesium bromide with dimethyl disulfide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of p-tolyl chloride with sodium methyl sulfide. This method is preferred due to its efficiency and scalability. The reaction is conducted in a solvent such as dimethylformamide, and the product is purified through distillation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity patterns influenced by the methylthio group. This makes it a valuable compound for studying sulfur chemistry and for use in various synthetic applications .

Properties

IUPAC Name

1-methyl-4-methylsulfanylbenzene
Source PubChem
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InChI

InChI=1S/C8H10S/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILIAIEEYLJNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060765
Record name Benzene, 1-methyl-4-(methylthio)-
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Molecular Weight

138.23 g/mol
Source PubChem
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CAS No.

623-13-2
Record name Methyl p-tolyl sulfide
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Record name Benzene, 1-methyl-4-(methylthio)-
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Record name Methyl p-tolyl sulfide
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Record name Benzene, 1-methyl-4-(methylthio)-
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Record name Methyl p-tolyl sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methyl p-tolyl sulfide?

A1: The molecular formula of this compound is C8H10S, and its molecular weight is 138.21 g/mol. []

Q2: Are there spectroscopic techniques to characterize this compound?

A2: Yes, techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to identify and characterize this compound. [, ]

Q3: What is the significance of this compound in studying flavin-containing monooxygenases (FMOs)?

A3: this compound is commonly used as a substrate probe to investigate the activity and selectivity of FMO enzymes, particularly in liver microsomes. [, , , , ]

Q4: How is this compound metabolized by FMOs?

A4: FMOs catalyze the S-oxidation of this compound, primarily yielding methyl p-tolyl sulfoxide as the major metabolite. [, , , , ]

Q5: Is this compound solely metabolized by FMOs?

A5: While widely used as an FMO probe, studies have revealed that this compound can also be metabolized by cytochrome P450 (CYP450) enzymes in human liver microsomes, indicating the need for specific inhibitors like N-benzylimidazole when studying FMO activity. []

Q6: Why is the stereoselectivity of this compound oxidation important?

A6: Different FMO isoforms exhibit varying degrees of stereoselectivity in sulfoxidation reactions. Analyzing the enantiomeric composition of the resulting sulfoxide metabolites helps distinguish between FMO isoforms involved in the reaction. [, , ] For example, FMO1 demonstrates high stereospecificity for (R)-methyl p-tolyl sulfoxide formation, while FMO3 shows less selectivity. []

Q7: Besides FMOs, what other catalysts are used for this compound oxidation?

A7: Various transition-metal catalysts, including Mn(III), Fe(III), Co(II), and Ni(II) complexes with salen-type ligands, have been explored for oxidizing this compound, often using oxidants like O2 or iodosylbenzene. []

Q8: Can this compound oxidation be used to assess the activity of enzymes other than FMOs?

A8: Yes, research shows that vanadium haloperoxidases, enzymes typically known for halide oxidation, can also catalyze the enantioselective oxidation of this compound to its corresponding sulfoxide. []

Q9: What is the role of this compound in studying peracetic acid?

A9: this compound reacts rapidly and quantitatively with peracetic acid to produce methyl p-tolyl sulfoxide. This reaction forms the basis for a sensitive HPLC method to determine peracetic acid concentrations, avoiding the need for direct calibration with unstable peracetic acid solutions. [, ]

Q10: How do genetic variations in human FMO3 affect this compound oxidation?

A10: Studies have identified specific FMO3 variants like Glu158Lys and Val257Met that demonstrate reduced catalytic efficiency in oxidizing this compound, suggesting a potential impact of genetic polymorphisms on FMO3-mediated metabolism. []

Q11: How does the presence of the FMO2.1 variant (p.S195L) affect this compound oxidation?

A11: The FMO2.1 p.S195L variant demonstrates significantly reduced this compound sulfoxidation activity compared to the wild-type FMO2.1, suggesting that this amino acid change impacts enzyme function. []

Q12: Can this compound be used to study the impact of specific mutations on enzyme activity?

A12: Yes, directed evolution studies utilize this compound to assess the activity of enzyme variants. For example, high-throughput screening of toluene ortho-monooxygenase mutants was performed using a this compound oxidation assay to identify variants with improved activity or enantioselectivity. []

Q13: Are there other applications of this compound in chemical synthesis?

A13: Yes, this compound can serve as a starting material for synthesizing other useful compounds. For example, it can be converted to chlorothis compound, a versatile reagent for introducing the p-tolylthio group into molecules. []

Q14: How does this compound behave in electrochemical reactions?

A14: Electrochemical studies on this compound have provided insights into the formation and reactivity of its cation radical, a key intermediate in its oxidation to sulfoxide. These studies have highlighted the influence of electrode material and the presence of water on the reaction pathway. []

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